molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide

Cat. No.: B2863519
CAS No.: 1173316-70-5
M. Wt: 351.38
InChI Key: IGWBSPPOZPVWBX-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Z-configured acrylamide derivative featuring a benzo[1,3]dioxole moiety and a thiazole ring substituted with a pyridin-3-yl group at the 4-position. Its synthesis involves coupling (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with 2-amino-4-(pyridin-3-yl)thiazole using HATU/DIPEA in anhydrous DMF, followed by purification via preparative HPLC, yielding a pale brown oil with >95% purity . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₂₇H₂₃N₂O₄S) and exact mass (471.13753) . The Z-configuration of the acrylamide linker may influence its biological activity by affecting molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBSPPOZPVWBX-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the thiazole ring, the nature of the linker (acrylamide vs. carboxamide), and the presence of electron-donating/withdrawing groups. Below is a comparative analysis:

Substituent Effects on Thiazole Ring

  • Pyridin-3-yl vs. This may improve solubility in aqueous environments.
  • Biphenylcarbonyl vs.

Linker Modifications

  • Acrylamide vs.
  • Acrylonitrile vs. Acrylamide : The acrylonitrile derivatives (e.g., compound 27) lack the amide’s hydrogen-bonding capacity, which could reduce affinity for enzymes or receptors requiring polar interactions .

Electronic and Steric Profiles

  • Benzo[1,3]dioxole vs. Nitrobenzene : The benzo[1,3]dioxole moiety is electron-rich due to its oxygen atoms, while the nitro group in compound 27 is strongly electron-withdrawing, altering electronic distribution and reactivity .
  • Synthesis Challenges : The target compound’s 40% yield is comparable to compound 7b but higher than cyclopropane derivatives (e.g., compound 94, 25% yield ), suggesting that steric hindrance in cyclopropane synthesis complicates reaction efficiency.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide?

The synthesis typically involves multi-step reactions requiring precise control of:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics for amide coupling and cyclization steps .
  • Catalysts : Palladium catalysts or bases like triethylamine may improve yield in cross-coupling reactions .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Reaction time : Steps like thiazole ring formation may require 12–24 hours under reflux .
    Methodological tip: Monitor intermediates via TLC or HPLC to ensure step completion before proceeding .

Basic: Which analytical techniques are critical for structural validation of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm stereochemistry (Z-configuration) and substituent positions via coupling constants (e.g., J values for acrylamide protons) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
    Advanced note: X-ray crystallography resolves 3D conformation, aiding in binding site modeling .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability. Mitigate via:

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant kinases) and buffer conditions (pH, ionic strength) .
  • Counter-screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .
  • Structural analogs : Compare activities of derivatives to identify critical pharmacophores (e.g., pyridinyl-thiazole vs. benzo[d]dioxole groups) .
    Example: Discrepancies in IC₅₀ values may stem from SPR vs. fluorescence-based kinase assays .

Basic: What in vitro models are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases (e.g., EGFR, MAPK) using fluorescence or luminescence readouts .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
  • Microbial growth inhibition : Assess antibacterial/antifungal activity via broth microdilution (MIC determination) .

Advanced: How can QSAR studies optimize this compound’s bioactivity?

  • Descriptor selection : Use electronic (e.g., HOMO/LUMO), steric (logP), and topological parameters (e.g., Wiener index) to model SAR .
  • Docking simulations : Predict binding modes with targets (e.g., kinase ATP-binding pockets) using AutoDock or Schrödinger .
  • Synthetic prioritization : Focus on derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring, which enhance kinase affinity .

Basic: What are the solubility and stability considerations for handling this compound?

  • Solubility : Highly soluble in DMSO (>10 mM); aqueous solubility is pH-dependent (improves in alkaline buffers) .
  • Stability : Store at –20°C under argon; light-sensitive due to acrylamide and dioxole moieties .
  • Decomposition : Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid) in aqueous media .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated probes to capture target proteins from cell lysates .
  • Kinobead profiling : Identify kinase targets in native proteomes .
  • CRISPR knockouts : Confirm phenotype rescue in target gene-deficient cell lines .

Basic: How to assess selectivity against structurally related off-targets?

  • Panel screening : Test against kinases with similar ATP-binding domains (e.g., ABL1 vs. SRC) .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

Advanced: What computational tools predict metabolic liabilities of this compound?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and clearance .
  • Metabolite ID : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation) with Schrödinger’s MetaSite .

Basic: How to address low yield in the final synthetic step?

  • Optimize coupling : Use HATU instead of EDCI for amide bond formation .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.